(5-Phenoxy-pyridin-3-yl)-methanol
Description
(5-Phenoxy-pyridin-3-yl)-methanol is a pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring and a phenoxy (-OPh) substituent at the 5-position. The phenoxy group introduces electron-withdrawing effects due to the oxygen atom, which may influence the compound’s reactivity, solubility, and interactions in chemical or biological systems.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(5-phenoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 |
InChI Key |
HKVAJESUZJHSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (5-Phenoxy-pyridin-3-yl)-methanol with pyridinyl methanol derivatives differing in substituent groups, as documented in the Catalog of Pyridine Compounds and related literature.
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Electronic Effects: The phenoxy group in this compound is less electron-withdrawing than the trifluoromethylphenyl group in its analog () but more polar than phenyl or chloro substituents. This may enhance the acidity of the hydroxymethyl group compared to methoxy-substituted derivatives .
- Solubility : Halogenated derivatives (e.g., Cl, I) exhibit higher lipophilicity, while polar groups like -OPh or -OMe improve solubility in polar solvents .
- Synthetic Utility: Compounds like (5-phenylpyridin-3-yl)methanol () are often intermediates in drug synthesis; the phenoxy variant may serve similar roles in coupling reactions or as a building block for bioactive molecules.
Reactivity and Functionalization Potential
- Hydroxymethyl Group: The -CH₂OH moiety in all analogs allows for oxidation to carboxylic acids or esterification. For example, (5-phenylpyridin-3-yl)methanol () could be oxidized to 5-phenylnicotinic acid, a common pharmacophore.
- Substituent-Directed Reactions: The phenoxy group in the target compound may direct electrophilic substitution to the 2- or 4-positions of the pyridine ring, whereas electron-donating groups (e.g., -OMe) favor different regioselectivity .
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